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Compound of Interest

Compound Name: 9-Ethyldodecahydro-1H-carbazole

Cat. No.: B3241499 Get Quote

A detailed examination of the spectroscopic shifts and transformations from aromatic carbazole

through its N-alkylated and hydrogenated derivatives offers valuable insights for researchers in

drug discovery and organic synthesis. This guide provides a comparative analysis of 9-
Ethyldodecahydro-1H-carbazole and its precursors—carbazole, 9-ethylcarbazole, and

dodecahydro-1H-carbazole—supported by available spectroscopic data and established

experimental protocols.

The synthesis of 9-Ethyldodecahydro-1H-carbazole, a saturated carbazole derivative,

involves a two-step process commencing from the aromatic precursor, carbazole. The initial

step is the N-alkylation of carbazole to yield 9-ethylcarbazole, followed by the complete

hydrogenation of the aromatic rings to produce the final saturated compound. Spectroscopic

analysis at each stage reveals characteristic changes in the molecular structure, providing a

clear pathway for reaction monitoring and product characterization.

Synthetic Pathway Overview
The logical synthetic route from carbazole to 9-Ethyldodecahydro-1H-carbazole is illustrated

below. This pathway involves the introduction of an ethyl group at the nitrogen atom, followed

by the saturation of the aromatic system.
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Caption: Synthetic routes to 9-Ethyldodecahydro-1H-carbazole.

Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for 9-Ethyldodecahydro-1H-
carbazole and its precursors. It is important to note that while extensive data is available for

the precursors, experimental spectroscopic data for 9-Ethyldodecahydro-1H-carbazole is not

readily found in the surveyed literature. The data for the final product is therefore predicted

based on the known effects of N-alkylation and perhydrogenation.
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Compound
Molecular
Formula

¹H NMR
(ppm)

¹³C NMR
(ppm)

Key IR
(cm⁻¹)

Key Mass
Spec (m/z)

Carbazole C₁₂H₉N

11.21 (s, 1H,

NH), 8.10 (d,

2H), 7.50 (d,

2H), 7.39 (t,

2H), 7.16 (t,

2H)[1]

139.8, 125.8,

123.4, 120.3,

118.8, 110.5

3419 (N-H

stretch), 3051

(aromatic C-

H stretch),

1450 (C-N

stretch), 727

(N-H bend)[2]

167 (M⁺)[1]

9-

Ethylcarbazol

e

C₁₄H₁₃N

8.09 (d, 2H),

7.44 (m, 4H),

7.21 (t, 2H),

4.30 (q, 2H, -

CH₂-), 1.38 (t,

3H, -CH₃)[3]

140.3, 125.6,

122.8, 120.5,

118.9, 108.6,

37.7 (-CH₂-),

13.8 (-CH₃)

No N-H

stretch, 3050

(aromatic C-

H stretch),

2975

(aliphatic C-H

stretch), 1470

(C-N stretch)

195 (M⁺)[4]

Dodecahydro

-1H-

carbazole

C₁₂H₂₁N

Broad

multiplets in

the range of

1.0-3.5 ppm

correspondin

g to aliphatic

protons. A

broad singlet

for the N-H

proton is

expected.

Specific shifts

are not well-

documented

in readily

available

sources.[2][5]

Aliphatic

signals

expected in

the range of

20-60 ppm.

Specific shifts

are not well-

documented

in readily

available

sources.[2]

~3200-3400

(N-H stretch),

2800-3000

(aliphatic C-H

stretch)[2]

179 (M⁺)[2][5]
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9-

Ethyldodecah

ydro-1H-

carbazole

C₁₄H₂₅N

Predicted:

Broad

multiplets in

the range of

1.0-3.5 ppm

for the

carbazole

ring protons.

A quartet

around 2.5-

3.0 ppm for

the N-CH₂-

group and a

triplet around

1.1 ppm for

the -CH₃

group are

expected.

The absence

of aromatic

protons (7.0-

8.5 ppm) is a

key indicator.

Predicted:

Aliphatic

signals for

the carbazole

ring are

expected in

the range of

20-60 ppm.

Signals for

the N-ethyl

group are

predicted

around 45-50

ppm (-CH₂-)

and 12-15

ppm (-CH₃).

The absence

of aromatic

carbons (100-

150 ppm) is a

key indicator.

Predicted: No

N-H stretch.

Strong

aliphatic C-H

stretching

bands

between

2800-3000

cm⁻¹.

Predicted:

207 (M⁺)[6]

Experimental Protocols
N-Alkylation of Carbazole to 9-Ethylcarbazole
Materials:

Carbazole

Ethyl bromide

Potassium hydroxide (KOH)

Acetone (solvent)
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Procedure:

A solution of carbazole in acetone is prepared in a round-bottom flask equipped with a reflux

condenser and a magnetic stirrer.

Powdered potassium hydroxide is added to the solution, and the mixture is stirred.

Ethyl bromide is added dropwise to the reaction mixture.

The reaction mixture is heated to reflux and maintained at this temperature for several hours.

After completion of the reaction (monitored by TLC), the mixture is cooled to room

temperature.

The solvent is removed under reduced pressure.

The residue is treated with water and extracted with a suitable organic solvent (e.g.,

dichloromethane or diethyl ether).

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the

solvent is evaporated to yield crude 9-ethylcarbazole.

The crude product can be purified by recrystallization or column chromatography.

Hydrogenation of 9-Ethylcarbazole to 9-
Ethyldodecahydro-1H-carbazole
Materials:

9-Ethylcarbazole

Raney-Ni or Ru/Al₂O₃ catalyst[7]

Ethanol or a similar suitable solvent

High-pressure autoclave

Procedure:
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9-Ethylcarbazole and the catalyst (e.g., 5 wt% Ru/Al₂O₃) are placed in a high-pressure

autoclave.[7]

A suitable solvent such as ethanol is added to dissolve the 9-ethylcarbazole.

The autoclave is sealed and purged with hydrogen gas to remove air.

The autoclave is pressurized with hydrogen to the desired pressure (e.g., 0.8 MPa) and

heated to the reaction temperature (e.g., 160 °C).[7]

The reaction mixture is stirred vigorously to ensure good contact between the substrate,

catalyst, and hydrogen.

The progress of the hydrogenation is monitored by measuring the hydrogen uptake.

Once the theoretical amount of hydrogen has been consumed, the reaction is stopped, and

the autoclave is cooled to room temperature and depressurized.

The catalyst is removed by filtration.

The solvent is evaporated under reduced pressure to yield the crude 9-ethyldodecahydro-
1H-carbazole.

The product can be further purified by distillation under reduced pressure or column

chromatography.

Spectroscopic Interpretation and Comparison
The transition from carbazole to 9-ethyldodecahydro-1H-carbazole is marked by distinct

changes in their respective spectra, reflecting the alterations in their chemical structures.

NMR Spectroscopy
The ¹H NMR spectrum of carbazole is characterized by signals in the aromatic region (7.1-8.1

ppm) and a distinct singlet for the N-H proton at 11.21 ppm.[1] Upon N-alkylation to form 9-

ethylcarbazole, the N-H proton signal disappears, and new signals corresponding to the ethyl

group appear in the aliphatic region: a quartet around 4.30 ppm and a triplet around 1.38 ppm.
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[3] The aromatic signals remain, albeit with slight shifts due to the electronic effect of the ethyl

group.

The complete hydrogenation to dodecahydro-1H-carbazole results in the disappearance of all

aromatic proton signals and the appearance of complex multiplets in the aliphatic region (1.0-

3.5 ppm).[2] The N-H proton signal reappears, typically as a broad singlet. For the final product,

9-ethyldodecahydro-1H-carbazole, it is predicted that the spectrum would consist entirely of

aliphatic signals. The key identifiers would be the absence of aromatic protons and the

presence of the characteristic quartet and triplet of the N-ethyl group, shifted upfield compared

to 9-ethylcarbazole due to the saturated nature of the ring system.

Similarly, the ¹³C NMR spectrum of carbazole shows only aromatic carbon signals. In 9-

ethylcarbazole, the addition of two aliphatic carbon signals for the ethyl group is observed. The

perhydrogenation to dodecahydro-1H-carbazole and subsequently to 9-ethyldodecahydro-
1H-carbazole would result in the complete disappearance of signals in the aromatic region

(100-150 ppm) and the appearance of a series of signals in the aliphatic region (20-60 ppm).

Infrared (IR) Spectroscopy
The IR spectrum of carbazole shows a characteristic N-H stretching vibration around 3419

cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹.[2] For 9-ethylcarbazole, the N-H stretch is

absent, and aliphatic C-H stretching bands appear below 3000 cm⁻¹. The spectrum of

dodecahydro-1H-carbazole is dominated by aliphatic C-H stretching bands and the

reappearance of an N-H stretching band.[2] The IR spectrum of 9-ethyldodecahydro-1H-
carbazole is predicted to be characterized by the absence of the N-H stretch and strong

aliphatic C-H stretching absorptions.

Mass Spectrometry
The mass spectrum of each compound is distinguished by its molecular ion peak (M⁺). For

carbazole, the M⁺ peak is at m/z 167.[1] N-ethylation increases the mass by 28 units, resulting

in an M⁺ peak at m/z 195 for 9-ethylcarbazole.[4] The addition of 12 hydrogen atoms during

perhydrogenation of carbazole gives dodecahydro-1H-carbazole an M⁺ of m/z 179.[2][5]

Finally, 9-ethyldodecahydro-1H-carbazole is expected to show a molecular ion peak at m/z

207, corresponding to its molecular formula C₁₄H₂₅N.[6]
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Conclusion
The spectroscopic comparison of 9-Ethyldodecahydro-1H-carbazole with its precursors

provides a clear and instructive example of how functional group transformations and changes

in the degree of saturation are reflected in NMR, IR, and mass spectra. While experimental

data for the final hydrogenated product is not widely published, the analysis of its precursors

allows for a reliable prediction of its key spectroscopic features. This guide serves as a

valuable resource for researchers working with carbazole derivatives, aiding in the synthesis,

purification, and characterization of these important compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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